

In-Depth Technical Guide: (S)-2-Hydroxy-2-(4-tetrahydropyranyl)acetic Acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	(2S)-2-hydroxy-2-(oxan-4-yl)acetic acid
CAS No.:	1509909-60-7
Cat. No.:	B2800181

[Get Quote](#)

Executive Summary

(S)-2-hydroxy-2-(4-tetrahydropyranyl)acetic acid is a chiral

-hydroxy acid (AHA) featuring a tetrahydropyran-4-yl side chain. It serves as a strategic bioisostere for leucine or phenylalanine residues in peptidomimetics and protease inhibitors. The incorporation of the tetrahydropyran (THP) ring lowers lipophilicity (LogP) and enhances metabolic stability compared to carbocyclic analogs (e.g., cyclohexyl), making it a "privileged scaffold" in drug discovery for targets such as GLP-1 receptors and various kinases.

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6]

Property	Data
Chemical Name	(S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid
Common Synonyms	(S)-Tetrahydropyran-4-yl-glycolic acid; (S)-THP-glycolic acid
CAS Number	1248302-05-7 (Racemate); (S)-Enantiomer often custom resolved
Molecular Formula	C H O
Molecular Weight	160.17 g/mol
Stereochemistry	(S)-Enantiomer (Chiral Center at -carbon)
Physical Form	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa	~3.8 (Carboxylic acid)
LogP	~ -0.14 (Lower than cyclohexyl analog due to ether oxygen)

Structural Analysis

The molecule consists of a carboxylic acid and a hydroxyl group attached to the same carbon (alpha position), which is substituted with a 4-tetrahydropyranyl ring.

- **Chiral Center:** The C2 carbon is stereogenic. The (S)-configuration is often preferred for mimicking natural L-amino acids in depsipeptides (where the -NH- is replaced by -O-).

- **Tetrahydropyran Ring:** Acts as a polar, non-aromatic spacer. The ether oxygen at position 4 of the ring (relative to attachment) accepts hydrogen bonds, altering the solvation profile compared to a hydrophobic cyclohexyl group.

Synthetic Routes & Manufacturing

The synthesis of the enantiopure (S)-acid typically proceeds via the resolution of a racemic precursor, as direct asymmetric synthesis is cost-prohibitive on a large scale.

Primary Route: Cyanohydrin Synthesis followed by Enzymatic Resolution

This route is preferred for scalability and high enantiomeric excess (ee > 99%).

Step 1: Synthesis of Racemic Precursor

The starting material is Tetrahydropyran-4-carbaldehyde.

- **Cyanohydrin Formation:** The aldehyde reacts with TMSCN (Trimethylsilyl cyanide) or NaCN/AcOH to form the cyanohydrin.
- **Hydrolysis:** Acid-catalyzed hydrolysis (HCl/H₂O) converts the nitrile to the racemic -hydroxy acid.

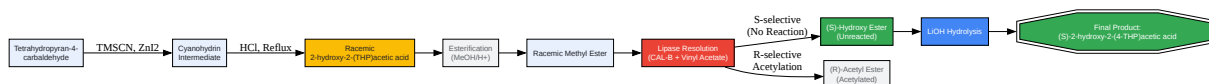
Step 2: Enzymatic Kinetic Resolution (EKR)

To obtain the (S)-enantiomer, a lipase-catalyzed resolution is employed.

- **Enzyme:** *Candida antarctica* Lipase B (CAL-B) or *Pseudomonas cepacia* Lipase (Lipase PS).
- **Substrate:** The racemic methyl or ethyl ester of the hydroxy acid.
- **Acyl Donor:** Vinyl acetate.
- **Mechanism:** The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol untouched.

- Separation: The (S)-hydroxy ester is separated from the (R)-acetyl ester via column chromatography or distillation, then hydrolyzed to the free acid.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Chemo-enzymatic route converting tetrahydropyran-4-carbaldehyde to the enantiopure (S)-hydroxy acid via kinetic resolution.

Quality Control & Analytical Characterization

To ensure suitability for pharmaceutical use, the following specifications are standard:

Test	Method	Acceptance Criteria
Identification	¹ H NMR (DMSO-d ₆)	Conforms to structure; characteristic THP multiplets at 1.2-1.6 and 3.2-3.9 ppm.
Purity	HPLC (C18 Column)	98.0%
Chiral Purity	Chiral HPLC (Chiralpak AD-H or IC)	99.0% ee (Enantiomeric Excess)
Optical Rotation	Polarimetry	Specific rotation must be established (typically positive for S-isomers of similar AHAs in MeOH).
Residual Solvents	GC-Headspace	Meets ICH Q3C limits (Methanol, Ethyl Acetate).

Self-Validating Protocol (Chiral HPLC):

- Column: Daicel Chiralpak IC, 4.6 x 250 mm, 5 μm.
- Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Logic: The (S)-enantiomer and (R)-enantiomer will have distinct retention times due to interaction with the chiral stationary phase. A racemic standard must be injected first to establish resolution.

Pharmaceutical Applications

Bioisosterism in Drug Design

The (S)-2-hydroxy-2-(4-tetrahydropyranyl)acetic acid moiety is a bioisostere for:

- Leucine/Isoleucine: The THP group mimics the steric bulk of the isobutyl side chain but adds polarity.
- Phenylalanine: It provides a saturated, non-aromatic alternative that avoids -

stacking interactions, useful for tuning receptor selectivity.

Key Therapeutic Areas

- Protease Inhibitors: Used as the P1 or P2 fragment in inhibitors where a hydroxyl group is required to interact with the catalytic aspartate or serine of the enzyme.
- Depsipeptides: This hydroxy acid replaces an amino acid to form an ester linkage (depsipeptide) instead of an amide bond. This modification renders the peptide backbone resistant to proteolytic cleavage by endogenous peptidases, extending the half-life of peptide drugs (e.g., GLP-1 analogs).
- Linker Chemistry: The carboxylic acid and hydroxyl groups provide orthogonal handles for conjugation in Antibody-Drug Conjugates (ADCs).

Handling & Stability

- Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.
- Stability: Stable under neutral and acidic conditions. Avoid strong bases which may cause epimerization at the alpha-carbon over prolonged periods.
- Safety: Classed as an irritant (H315, H319). Standard PPE (gloves, goggles) is required.

References

- ChemScene. (2024). 2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid Product Data. Retrieved from [1]
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15223221, 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetic acid. (Note: Related THP-ether

structure used for property comparison). Retrieved from

- Organic Chemistry Portal.Tetrahydropyranyl Ethers and Protecting Groups. (Context on THP stability). Retrieved from
- Sigma-Aldrich.Tetrahydropyranyl-4-acetic acid Safety Data Sheet. Retrieved from
- Google Patents.Synthesis of Tetrahydro-2H-pyran-4-carboxylic acid derivatives. (Methodology for THP ring functionalization). Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: (S)-2-Hydroxy-2-(4-tetrahydropyranyl)acetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2800181/docs#in-depth-technical-guide-s-2-hydroxy-2-4-tetrahydropyranyl-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)